In Vitro Toxicity Profile and De-Risking Strategy for[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine
In Vitro Toxicity Profile and De-Risking Strategy for[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide
Executive Summary
The compound [5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine represents a highly functionalized, lead-like building block featuring three distinct structural motifs: a primary methanamine, a 1,2-oxazol (isoxazole) core, and a 2-fluorophenoxymethyl ether. While the molecule offers excellent physicochemical properties for medicinal chemistry, its in vitro toxicity profile must be carefully evaluated to prevent late-stage preclinical attrition.
This whitepaper provides a comprehensive, mechanistic analysis of the compound's structural toxicophores. It establishes a self-validating in vitro screening framework designed to empirically de-risk the molecule, focusing specifically on drug-induced phospholipidosis (DIPL), idiosyncratic hepatotoxicity, and reactive metabolite formation.
Structural Toxicophore Analysis & Mechanistic Rationale
To accurately predict the in vitro toxicity of this compound, we must deconstruct its architecture and analyze the causality behind how each moiety interacts with cellular systems.
The Methanamine Moiety: Lysosomal Trapping and Phospholipidosis
The primary amine group (-CH₂NH₂) is the most significant structural alert in this molecule. At physiological pH (7.4), primary amines (typical pKa ~8.5–9.5) exist primarily in their protonated, cationic state. This creates a classic Cationic Amphiphilic Drug (CAD) profile.
The Causality of Toxicity: The neutral fraction of the amine passively diffuses across the cell membrane and into the lysosome. Because the lysosomal lumen is highly acidic (pH ~4.5–5.0), the amine becomes fully protonated and is unable to diffuse back out—a phenomenon known as "pH partitioning" or lysosomal trapping. Once trapped, the cationic amine binds electrostatically to negatively charged phospholipids (e.g., phosphatidylinositol) on the inner lysosomal membrane. According to the 1, this neutralizes the surface charge required for lysosomal phospholipases to anchor and function, leading to a toxic accumulation of unmetabolized lipids known as Drug-Induced Phospholipidosis (DIPL)[1].
The 1,2-Oxazol (Isoxazole) Core: Baseline Cytocompatibility
The central isoxazole ring serves as a rigid linker. Historically, certain heterocycles are associated with cytotoxicity, but 3,5-disubstituted isoxazoles generally exhibit a highly favorable safety profile.
The Causality of Toxicity: Unlike 3,4-disubstituted isoxazoles (which have been implicated in idiosyncratic toxicity due to ring-opening events), 3,5-disubstituted variants maintain high chemical stability. In vitro assays utilizing human fibroblast and HepG2 cell lines consistently demonstrate that 2[2]. Therefore, the isoxazole core is predicted to contribute minimally to the compound's overall in vitro cell death metrics.
The 2-Fluorophenoxymethyl Group: Metabolic Shielding
The inclusion of a fluorine atom at the ortho-position of the phenoxy ring is a deliberate and highly effective strategy to mitigate toxicity driven by reactive metabolites.
The Causality of Toxicity: Unsubstituted aromatic rings are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which can generate toxic epoxide or quinone-imine intermediates. Fluorine prevents this through two mechanisms:
-
Bond Enthalpy: The C–F bond is exceptionally strong (≈441 kJ/mol) compared to a C–H bond (≈414 kJ/mol), creating a thermodynamic barrier to3[3].
-
Electronegativity: Fluorine (Pauling electronegativity of 4.0) strongly withdraws electron density from the aromatic pi-system. This 4, effectively shielding the molecule from bioactivation and subsequent covalent binding to cellular proteins[4].
Toxicity Screening Workflow
To systematically evaluate the risks outlined above, the following screening cascade must be implemented.
Figure 1: Predictive in vitro toxicity screening workflow based on structural alerts.
Quantitative Data Synthesis: Predictive Thresholds
The following table summarizes the benchmark metrics required to classify[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine as "low risk" during in vitro profiling.
| Toxicity Parameter | In Vitro Assay | Target Metric | Threshold for Concern | Predictive Outcome for Compound |
| Phospholipidosis (DIPL) | NBD-PE Accumulation | Fold-increase in fluorescence | > 1.5x over vehicle | High Risk: Primary amine strongly drives lysosomal trapping. |
| General Cytotoxicity | HepG2 MTT / CellTiter-Glo | IC₅₀ (µM) | < 10 µM | Low Risk: Isoxazole core is generally well-tolerated. |
| Reactive Metabolites | GSH Trapping (LC-MS/MS) | GSH Adduct Formation | Any detectable adducts | Low Risk: 2-Fluoro group shields the aromatic ring. |
Experimental Protocols for In Vitro Validation
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to verify assay integrity.
Protocol 1: High-Content Screening for Drug-Induced Phospholipidosis (DIPL)
This assay utilizes5, a fluorescent lipid that accumulates in lysosomes when phospholipases are inhibited[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 1.5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Lipid Preparation: Prepare a working solution of NBD-PE (Molecular Probes) at 10 µM in culture media.
-
Compound Treatment:
-
Test Compound: Treat cells with[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanamine at 1 µM, 10 µM, and 50 µM.
-
Positive Control: Amiodarone (10 µM) – validates the assay's ability to detect CAD-induced DIPL.
-
Negative Control: 0.1% DMSO (Vehicle).
-
-
Co-Incubation: Add the NBD-PE working solution to all wells. Incubate for 48 hours.
-
Washing & Fixation: Wash cells 3x with PBS to remove unincorporated lipids. Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Nuclear Staining: Counterstain with Hoechst 33342 (1 µg/mL) for 10 minutes to allow for cell counting and normalization.
-
Imaging & Analysis: Image using a High-Content Screening (HCS) system (e.g., PerkinElmer Opera Phenix). Quantify the total NBD-PE fluorescence intensity per cell. A result >1.5-fold over the DMSO control indicates positive DIPL liability.
Protocol 2: Reactive Metabolite Trapping via LC-MS/MS
This assay confirms that the 2-fluorophenoxy group successfully prevents the formation of electrophilic reactive metabolites.
Step-by-Step Methodology:
-
Incubation Mixture: In a 1.5 mL Eppendorf tube, combine:
-
Human Liver Microsomes (HLM): 1 mg/mL final protein concentration.
-
Glutathione (GSH): 5 mM (acts as the nucleophilic trap for reactive metabolites).
-
Test Compound: 10 µM.
-
Potassium Phosphate Buffer: 100 mM, pH 7.4.
-
-
Controls:
-
Positive Control: Acetaminophen (10 µM) – validates the system by forming the known NAPQI-GSH adduct.
-
Negative Control: Test compound mixture without NADPH.
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using a Triple Quadrupole Mass Spectrometer.
-
Detection Mode: Perform a neutral loss scan of m/z 129 (characteristic of the pyroglutamic acid moiety cleaved from GSH adducts) in positive ion mode.
-
Validation: The absence of GSH adduct peaks for the test compound, combined with a strong NAPQI-GSH peak for the positive control, validates the metabolic stability of the fluorinated aromatic ring.
-
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Ionizable Colloidal Drug Aggregates Enable Endosomal Disruption - PMC [pmc.ncbi.nlm.nih.gov]
